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Compound of Interest

Compound Name: 4-(4-Nitrophenylazo)phenol

Cat. No.: B074906

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-
Hydroxy-4'-nitroazobenzene, a key azobenzene derivative with applications in chemical and
biological research. This document details the analytical techniques and experimental protocols
used to confirm its molecular structure, presenting key quantitative data in a clear and
accessible format.

Compound Identity and Properties

4-Hydroxy-4'-nitroazobenzene is an organic compound characterized by an azo bridge (-N=N-)
connecting a phenol ring and a nitrobenzene ring.

Property Value

Chemical Formula C12H9N303[1][2]

Molecular Weight 243.22 g/mol [1][2]

IUPAC Name 4-[(4-nitrophenyl)diazenyl]phenol[1]

CAS Number 1435-60-5[2]

Appearance Orange to brown powder or crystalline material

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b074906?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-4_-nitroazobenzene
http://www.stenutz.eu/chem/solv6.php?name=4-hydroxy-4%27-nitroazobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-4_-nitroazobenzene
http://www.stenutz.eu/chem/solv6.php?name=4-hydroxy-4%27-nitroazobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxy-4_-nitroazobenzene
http://www.stenutz.eu/chem/solv6.php?name=4-hydroxy-4%27-nitroazobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data for Structural Confirmation

The structural confirmation of 4-Hydroxy-4'-nitroazobenzene relies on a combination of
spectroscopic techniques that probe its molecular framework and functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups present in the

molecule.
Wavenumber (cm~?) Assignment
~3415 -OH stretching vibration
~1515 Asymmetric -NOz2 stretching vibration
~1345 Symmetric -NO:z stretching vibration

This data is indicative of the hydroxyl and nitro functional groups, which are key features of the
molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon atom
environments within the molecule. The following data is reported for spectra recorded in
DMSO-ds.

IH NMR Chemical Shifts (DMSO-ds)
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

10.49 S 1H Phenolic -OH
Aromatic protons

7.87 d 2H ortho to the azo group
on the phenol ring
Aromatic protons of
the nitrobenzene ring

7.33-7.45 m 5H and meta to the azo
group on the phenol
ring
Aromatic protons

6.88 d 2H ortho to the hydroxyl
group

13C NMR Chemical Shifts (DMSO-de)
Chemical Shift (6, ppm) Assighment

165.39 Carbon attached to the hydroxyl group
162.17 Aromatic carbons
136.47 Aromatic carbons
131.51 Aromatic carbons
128.44 Aromatic carbons
127.93 Aromatic carbons
127.81 Aromatic carbons
120.15 Aromatic carbons
115.39 Aromatic carbons
65.55 Aromatic carbons
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UV-Visible Spectroscopy

UV-Vis spectroscopy is crucial for studying the photoisomerization behavior of azobenzenes,
specifically the transition between the trans and cis isomers. The absorption maxima (Amax)
are key parameters. Deprotonation of the hydroxyl group can lead to a significant red shift of
approximately 100 nm in the Amax[3][4]. The Tt-1t* transition is typically observed around 352
nm, while the n-1t* transition appears at approximately 450 nm, with the latter strengthening
upon trans-to-cis isomerization[5].

Isomer Amax (nm) Transition
trans ~352 T-TT
cis ~450 n-Tt

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of 4-
Hydroxy-4'-nitroazobenzene.

Synthesis via Azo Coupling

This protocol describes a common method for the synthesis of 4-Hydroxy-4'-nitroazobenzene.
Materials:

e p-Nitroaniline

o Sodium nitrite (NaNO2)

e Hydrochloric acid (HCI)

e Phenol

e Sodium hydroxide (NaOH)

e |ce

o Ethanol
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Procedure:

» Diazotization of p-Nitroaniline:

Dissolve a specific molar equivalent of p-nitroaniline in an aqueous solution of hydrochloric
acid.

Cool the solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the
temperature below 5 °C.

Stir the mixture for 15-20 minutes to ensure complete formation of the p-
nitrobenzenediazonium chloride salt.

e Coupling Reaction:

[e]

In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of
sodium hydroxide.

Cool this phenoxide solution to 0-5 °C in an ice bath.

Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous
stirring.

A colored precipitate of 4-Hydroxy-4'-nitroazobenzene will form.

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete
coupling.

e |solation and Purification:

o

o

[e]

Collect the crude product by vacuum filtration.
Wash the precipitate with cold water to remove any unreacted salts.

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the
purified 4-Hydroxy-4'-nitroazobenzene.
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o Dry the purified crystals in a vacuum oven.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis

Synthesis & Purification

Synthesis of 4-Hydroxy-4'-nitroazobenzene

l

Purification (Recrystallization)

Functional Group ID /Proton & Carbon Framework \ Photoisomerization Studies Molecular Weight Confirmation

Structural Elucidation

FT-IR Spectroscopy NMR Spectroscopy (*H & 13C) UV-Vis Spectroscopy Mass Spectrometry

Click to download full resolution via product page
Caption: Experimental workflow for synthesis and structural elucidation.
FT-IR Spectroscopy Protocol:

» Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide
powder and pressing it into a thin disk.

 Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR
crystal.

e Record the spectrum over the range of 4000-400 cm~1.

« |dentify the characteristic absorption bands for the -OH and -NO: functional groups.
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NMR Spectroscopy Protocol:

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated dimethyl
sulfoxide (DMSO-ds).

Transfer the solution to an NMR tube.
Acquire tH and 3C NMR spectra using a high-resolution NMR spectrometer.

Process the spectra and assign the chemical shifts of the signals to the corresponding
protons and carbons in the molecular structure.

UV-Vis Spectroscopy Protocol:

Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol, DMSO).

Record the absorption spectrum of the thermally stable trans isomer over a range of 200-800
nm.

To study the cis isomer, irradiate the solution with UV light (e.g., 365 nm) and record the
absorption spectrum at the photostationary state.

Determine the Amax for both isomers.

Signaling Pathways and Logical Relationships

While 4-Hydroxy-4'-nitroazobenzene is primarily a chemical intermediate and a subject of

photochemical studies, its structural motifs are relevant in the context of drug development,

particularly in photopharmacology. Azobenzene-containing molecules can be designed as

photoswitchable ligands for biological targets.
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Conceptual Photopharmacological Pathway

Trans Isomer (Inactive)

UV Light (Activation)|Visible Light or Heat (Deactivation)

Cis Isomer (Active)
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i
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Structural Elucidation of 4-
Hydroxy-4'-nitroazobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074906#4-hydroxy-4-nitroazobenzene-structural-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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